2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
Piperazine derivatives have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity . They are common structural units in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The C–H and N–H bond lengths were automatically modified to the standard neutron values i.e., C–H = 1.083 Å and N–H = 1.009 Å when the crystallographic files (cif files) of 4b and 4c were uploaded into the CrystalExplorer software .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinoline derivatives have emerged as essential scaffolds for drug development. Their versatile chemical properties make them valuable in lead optimization. Researchers have synthesized various analogs of quinoline, including our compound of interest, to explore their potential as therapeutic agents. These derivatives often exhibit promising bioactivity against specific disease targets, such as enzymes, receptors, or cellular pathways .
Antimicrobial Activity
The quinoline core has demonstrated potent antimicrobial properties. Researchers have investigated its derivatives for their ability to combat bacterial, fungal, and parasitic infections. Our compound may exhibit similar effects, making it a candidate for novel antimicrobial agents .
Anticancer Potential
The combination of quinoline and other functional groups can lead to compounds with anticancer properties. Our compound’s unique structure could interfere with cancer cell growth, apoptosis, or angiogenesis. In vitro studies against cancer cell lines may reveal its potential as an anticancer drug .
Agrochemical Applications
Quinoline derivatives have found applications in crop protection. Researchers explore their pesticidal properties, including insecticidal and fungicidal effects. Our compound might contribute to sustainable agriculture by providing effective pest control .
Luminescent Materials
Certain quinoline-based compounds exhibit intriguing luminescent properties. They can serve as fluorescent probes, sensors, or materials for organic light-emitting diodes (OLEDs). Our compound’s unique structure may contribute to advances in optoelectronics and display technologies .
Coordination Chemistry and Metal Complexes
Quinoline derivatives readily form coordination complexes with transition metals. These complexes have diverse applications, from catalysis to material science. Our compound’s ligand properties could lead to interesting metal coordination complexes with specific functions .
Mechanism of Action
Safety and Hazards
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development .
properties
IUPAC Name |
2-[2-(4-quinolin-8-ylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c32-26-21-9-1-5-19-6-2-10-22(24(19)21)27(33)31(26)18-15-29-13-16-30(17-14-29)36(34,35)23-11-3-7-20-8-4-12-28-25(20)23/h1-12H,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAGVXMOKXSIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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